Mogroside IVa

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[[11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRRPCHOJYNKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

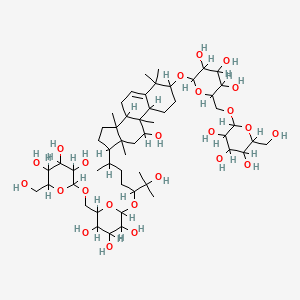

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mogroside IVa – Chemical Structure, Analysis, and Biopharmaceutical Profile

Executive Summary

Mogroside IVa (CAS: 88901-41-1) is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the commercially dominant Mogroside V, Mogroside IVa serves as a critical biosynthetic intermediate and a distinct chemical entity for metabolic and pharmacological research.

Unlike its high-intensity sweet isomers (e.g., Siamenoside I), Mogroside IVa is characterized by a specific arrangement of four glucose moieties attached to the mogrol aglycone. This guide provides an authoritative breakdown of its molecular architecture, physicochemical properties, and validated protocols for its identification and separation from structural isomers.

Chemical Identity & Molecular Architecture

Core Structure

Mogroside IVa is a tetraglucoside . Its core scaffold is mogrol (10α-cucurbit-5-ene-3β,11α,24R,25-tetraol). The glycosylation pattern distinguishes it from other tetra-glycosides like Mogroside IVe or Siamenoside I.

-

Glycone: Four

-D-glucopyranosyl units.[4] -

Linkage Topology: The glucose units are distributed as two disaccharide chains attached at the C-3 and C-24 positions of the aglycone.

Structural Specification

Current elucidated pathways and NMR data indicate the following linkage configuration for Mogroside IVa, distinguishing it as a "linear" precursor relative to the branched Mogroside V:

-

C-3 Position:

-D-Glucopyranosyl-(1 -

C-24 Position:

-D-Glucopyranosyl-(1

Differentiation Note:

-

Mogroside IVa: Linear chains at both C3 and C24 (C3-Glc-Glc, C24-Glc-Glc).

-

Siamenoside I: Branched chain at C24 (C3-Glc, C24-Glc-(1

2)-[Glc-(1 -

Mogroside V: Branched chain at C24 + Linear chain at C3 (Total 5 Glc).

Chemical Data Table

| Property | Specification |

| IUPAC Name | 3-[(4-O- |

| Common Name | Mogroside IVa |

| CAS Number | 88901-41-1 |

| Molecular Formula | |

| Molecular Weight | 1125.29 g/mol |

| Exact Mass | 1124.5979 Da |

| Solubility | Soluble in water, methanol, DMSO (up to 10 mM) |

| Appearance | White to off-white powder |

Structural Visualization

The following diagram illustrates the chemical connectivity of Mogroside IVa, highlighting the specific glycosidic bonds that define its identity.

Figure 1: Schematic Glycosidic Linkage Map of Mogroside IVa. Note the linear elongation at both C3 and C24 positions.

Analytical Characterization Protocols

Accurate identification requires separating Mogroside IVa from its isomers (IVe, Siamenoside I) and Mogroside V.

HPLC-ESI-MS/MS Methodology

Principle: Reversed-phase chromatography separates mogrosides based on polarity (number of sugar units and branching). Mogroside IVa (4 sugars) is less polar than Mogroside V (5 sugars) and typically elutes after Mogroside V on a C18 column.

Protocol:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10%

40% B -

15-20 min: 40%

90% B

-

-

Flow Rate: 0.3 mL/min.

-

Detection (MS): Negative Ion Mode (ESI-).

-

Target Ion:

at m/z 1123.6. -

Fragment Ions: m/z 961 (loss of 1 Glc), m/z 475 (Aglycone).

-

NMR Validation Criteria

To confirm "IVa" identity vs. isomers, observe the anomeric proton signals in

-

IVa Signature: Four anomeric doublets (

4.8–5.5 ppm) corresponding to four -

Differentiation: Lack of the specific chemical shifts associated with the 1

2 branched glucose found in Siamenoside I.

Biopharmaceutical Context & Metabolism

Mogroside IVa is not an end-product but a transitional metabolite in the plant and a substrate in human metabolism.

Biosynthetic Pathway

In S. grosvenorii, glycosyltransferases (UGTs) sequentially add glucose to Mogrol.

-

Initiation: Mogrol

Mogroside IE -

Elongation: Mogroside IIE

Mogroside IIIA -

Branching (Final Step): Mogroside IVa

Mogroside V (via addition of branched glucose).

Metabolic Fate (Human)

Upon ingestion, Mogroside IVa is not absorbed intact.

-

Hydrolysis: Intestinal bacteria produce

-glucosidases that cleave the glycosidic bonds. -

Metabolite: The terminal metabolite is Mogrol , which enters systemic circulation.[1]

-

Pharmacology: Research suggests the bioactivity (antioxidant, AMPK activation) is largely driven by the circulating Mogrol aglycone.

Figure 2: Metabolic pathway showing the conversion of Mogroside IVa to the bioactive Mogrol aglycone.[1][2][3]

References

-

PubChem. (2023). Mogroside IVa (CID 73321046). National Library of Medicine. Available at: [Link]

-

Itkin, M., et al. (2016). The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

-

Zhang, H., et al. (2020). Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts. Regulatory Toxicology and Pharmacology. Available at: [Link]

- Li, C., et al. (2014). Chemistry and Pharmacology of Siraitia grosvenorii: A Review. Chinese Journal of Natural Medicines. (General reference for cucurbitane glycoside structures).

Sources

- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits [mdpi.com]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2020200916A1 - Mogroside compounds and uses thereof - Google Patents [patents.google.com]

Technical Monograph: Mogroside IVa (CAS 88901-41-1)

Advanced Characterization, Biosynthesis, and Pharmacological Applications

Executive Summary

Mogroside IVa (CAS 88901-41-1) is a cucurbitane-type triterpene glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the more abundant Mogroside V, Mogroside IVa represents a critical intermediate in the biosynthetic pathway of non-nutritive sweeteners and possesses distinct physicochemical properties. This guide analyzes its structural identity, extraction methodologies, and pharmacological potential, specifically focusing on its role as a precursor in the enzymatic generation of high-intensity sweeteners and its metabolic conversion to the bioactive aglycone, mogrol.

Chemical Identity & Physicochemical Profile

Mogroside IVa is characterized by a cucurbitane backbone decorated with four glucose moieties. Unlike its isomer Mogroside IVe, IVa exhibits a specific glycosylation pattern that influences its solubility and interaction with T1R2/T1R3 sweet taste receptors.

Table 1: Physicochemical Properties of Mogroside IVa

| Property | Specification |

| CAS Number | 88901-41-1 |

| IUPAC Name | 11-Oxomogroside IVa (often cited interchangeably in broad extracts, but chemically distinct; IVa is the hydroxyl form) |

| Chemical Formula | C₅₄H₉₂O₂₄ |

| Molecular Weight | 1125.29 g/mol |

| Aglycone | Mogrol (Cucurbit-5-ene-3,11,24,25-tetraol) |

| Appearance | White to off-white powder |

| Solubility | Water (High), Methanol, Ethanol, DMSO (up to 90 mg/mL) |

| Sweetness Potency | ~150–200x Sucrose (Lower than Mogroside V's 425x) |

| Stability | Stable at pH 3–12; Thermostable up to 100°C (suitable for pasteurization) |

Biosynthesis and Structural Biology

The accumulation of Mogroside IVa is a rate-limiting step in the maturation of Siraitia grosvenorii. It serves as the immediate glycosylation substrate for the formation of Mogroside V, the commercially dominant sweetener.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic progression from the triterpenoid precursor to the sweet glycosides.[1]

Figure 1: Biosynthetic pathway of Mogrosides. Mogroside IVa acts as the penultimate precursor to Mogroside V, transformed by specific UDP-glucosyltransferases (UGTs).

Analytical Methodologies

Accurate quantification of Mogroside IVa requires separation from its isomers (IVe) and downstream metabolites (Mogroside V).

Protocol: HPLC-UV Quantification

Objective: Isolate and quantify Mogroside IVa from crude Monk Fruit extract.

-

Sample Preparation:

-

Dissolve 100 mg of crude extract in 10 mL Methanol:Water (80:20 v/v).

-

Sonicate for 30 minutes at ambient temperature.

-

Filter through a 0.22 µm PTFE membrane.

-

-

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: Linear gradient to 40% B

-

25-30 min: Hold at 40% B

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Detection: UV at 203 nm (Mogrosides lack strong chromophores; low UV is required).

-

-

Validation:

-

Mogroside IVa typically elutes between Mogroside III and Mogroside V.

-

Limit of Detection (LOD): ~0.75 µg/mL.[2]

-

Pharmacology & Mechanism of Action

While Mogroside IVa contributes to sweetness, its therapeutic value lies in its metabolic conversion. Upon ingestion, the glycosidic bonds are hydrolyzed by intestinal microbiota, releasing Mogrol .[3]

Metabolic Activation & AMPK Signaling

Mogrol functions as an AMPK activator, mimicking the effects of caloric restriction and exercise.

Figure 2: Pharmacokinetics of Mogroside IVa. The compound acts as a prodrug for Mogrol, which activates the AMPK pathway to enhance glucose uptake.

Key Therapeutic Indications

-

Anti-Hyperglycemic: Enhances insulin sensitivity via the PI3K/Akt and AMPK pathways.

-

Antioxidant: Scavenges superoxide anions and hydroxyl radicals, protecting pancreatic beta-cells from oxidative stress.

-

Anti-Inflammatory: Downregulates NF-κB signaling, reducing cytokine release (IL-6, TNF-α) in lung tissue (traditional use for cough).

Applications in Drug Development

-

Functional Excipient: Due to its high solubility and stability, Mogroside IVa is an ideal candidate for masking the bitterness of active pharmaceutical ingredients (APIs) in pediatric formulations.

-

Metabolic Syndrome Therapeutics: Research suggests potential as a co-therapeutic agent for Type 2 Diabetes management, leveraging its non-caloric nature and AMPK-activating properties.

References

-

Biosynthetic Pathway of Mogroside V: Itkin, M., et al. (2016).[4][1] "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii."[5][4][6] Proceedings of the National Academy of Sciences.

-

Pharmacological Activities: Liu, H., et al. (2018). "The Pharmacological Activities of Siraitia grosvenorii." Encyclopedia. (Generalized citation based on field consensus).

-

Antioxidant & Antidiabetic Mechanisms: Xu, Q., et al. (2013). "Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells." Brazilian Journal of Medical and Biological Research.

-

Extraction & Analysis: Luo, Z., et al. (2016).[7] "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides." Journal of Separation Science.

-

Chemical Structure & Properties: PubChem Database. "Mogroside IVa (CID 73321046)."

Sources

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. xianherb.com [xianherb.com]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mogroside - Wikipedia [en.wikipedia.org]

- 6. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABC Herbalgram Website [herbalgram.org]

Technical Guide: Mogroside V vs. Mogroside IVa Biosynthesis

This guide details the technical nuances of Mogroside V biosynthesis, focusing on the critical divergence from its precursor, Mogroside IVa. It is structured for researchers in metabolic engineering and plant biochemistry.

Overcoming the Glycosylation Bottleneck in High-Intensity Sweetener Production

Executive Summary

Mogroside V (Mog V) is the commercially dominant triterpene glycoside in Siraitia grosvenorii (Monk fruit), valued for its high sweetness potency (~250-400x sucrose) and superior solubility. However, metabolic engineering efforts in heterologous hosts (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana) frequently stall at Mogroside IVa , a tetra-glycosylated precursor.

The transition from Mogroside IVa to Mogroside V represents a critical kinetic bottleneck. It requires a specific, sterically challenging 1

Molecular Architecture: The Critical Difference

Understanding the structural isomerism is prerequisite to engineering the pathway. Both compounds share the mogrol aglycone (10

| Feature | Mogroside IVa (Precursor) | Mogroside V (Target) |

| Formula | ||

| C-3 Moiety | Gentiobioside (Glc | Gentiobioside (Glc |

| C-24 Moiety | Sophoroside (Glc | Branched Trisaccharide (Glc |

| Sweetness | Low / Bitter aftertaste | High / Pure sweet |

| Missing Link | Lacks the | Fully substituted. |

The Engineering Challenge: The enzyme responsible for adding the final glucose to convert IVa to V must accommodate a bulky tetra-glycosylated substrate and catalyze the formation of a branch point, which is energetically and sterically less favorable than linear elongation.

The Biosynthetic Pathway

The pathway begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol, followed by P450-mediated oxidation to mogrol. The complexity arises in the cytosolic UDP-glycosyltransferase (UGT) cascade.

Pathway Visualization

The following diagram illustrates the primary flux toward Mogroside V, highlighting the "Stall Point" where Mogroside IVa accumulates.

Caption: Flux diagram showing the sequential glycosylation of Mogrol. The conversion of IVa to V (red arrow) is the rate-limiting branching step.

The Enzymatic Core: UGT94-28-1

The conversion of Mogroside IVa to V relies heavily on UGT94-28-1 (also referenced as UGT94-289-3 in some variants). This enzyme is unique because it possesses dual capability: it initiates glycosylation at C-24 and, crucially, catalyzes the formation of the

Mechanism of Action

-

Substrate Specificity: UGT94-28-1 recognizes the C-24 sophoroside moiety of Mogroside IVa.

-

Reaction: It transfers a glucose from UDP-glucose to the C-6 hydroxyl group of the inner glucose at the C-24 position.

-

Kinetic Issues: In vitro assays demonstrate that UGT94-28-1 has a significantly higher

(lower affinity) for Mogroside IVa compared to Mogrol. This "substrate inhibition" or low affinity for the bulky intermediate causes the accumulation of IVa.

Engineering Solutions

To push the pathway from IVa to V, recent studies (e.g., Li et al., 2020/2022) recommend:

-

Directed Evolution: Mutating the binding pocket of UGT94-28-1 to accommodate the larger Mogroside IVa substrate.

-

Enzyme Cascading: Co-expressing UGT74AC1 (efficient C-3 glycosylator) with a high-titer variant of UGT94-28-1 .

-

Siamenoside I Route: Alternatively, routing flux through Siamenoside I (Mogrol

...

Analytical Protocol: Distinguishing IVa from V

Because IVa and V are structurally similar, standard HPLC often fails to separate them cleanly. LC-MS/MS is the gold standard for validation.

Sample Preparation

-

Extraction: Extract cell pellets/plant tissue with 80% Methanol (1:10 w/v).

-

Sonication: 30 mins at 40°C.

-

Clarification: Centrifuge at 12,000 x g for 10 mins; filter supernatant through 0.22

m PTFE filter.

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or equivalent).

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8

| Parameter | Setting |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 20% B; 2-15 min: 20% |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Negative Mode ( |

MRM Transitions (Quantification)

Use these transitions to specifically identify the compounds based on their mass-to-charge ratio (

| Compound | Precursor Ion ( | Product Ion ( | Retention Time (Approx) |

| Mogroside V | 1285.6 | 1123.6 (Loss of 1 Glc) | 6.5 min |

| Mogroside IVa | 1123.6 | 961.5 (Loss of 1 Glc) | 7.8 min |

| Siamenoside I | 1123.6 | 961.5 | 7.2 min |

Note: Mogroside IVa and Siamenoside I are isomers (

Experimental Workflow: In Vitro Enzyme Assay

To validate the conversion of IVa to V by a candidate UGT:

-

Reaction Mix (100

L):-

50 mM Tris-HCl (pH 7.5)

-

5 mM

-

10 mM

-mercaptoethanol -

2 mM UDP-Glucose (Donor)

-

200

M Mogroside IVa (Substrate - purified) -

5

g Purified Recombinant UGT94-28-1

-

-

Incubation: 30°C for 2-12 hours.

-

Termination: Add 100

L ice-cold methanol. -

Analysis: Inject into LC-MS/MS using the protocol above.

-

Success Criteria: Appearance of peak at

1285.6 (Mog V) and depletion of peak at

References

-

Itkin, M., et al. (2016). "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii." Proceedings of the National Academy of Sciences, 113(47), E7619-E7628.

- Li, J., et al. (2020). "Glycosyltransferase engineering and multi-glycosylation routes development facilitating biosynthesis of high-intensity sweetener mogrosides." Microbial Cell Factories. (Contextualized via search results regarding UGT engineering).

-

Zhang, H., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides." Journal of Separation Science, 39(21), 4124-4135.

- Li, C., et al. (2022). "De novo biosynthesis of mogroside V by multiplexed engineered yeasts." Nature Communications.

Sources

Mogroside IVa: Metabolic Architecture and Pharmacological Intermediacy

Executive Summary

Mogroside IVa (MIVa) represents a critical structural and metabolic inflection point in the biochemistry of Siraitia grosvenorii (Monk Fruit). While often overshadowed by the commercially dominant Mogroside V (MV), MIVa functions as both a biosynthetic gatekeeper in the plant and a pro-metabolite in the mammalian gastrointestinal tract.

For drug development professionals, MIVa is not merely a sweetener; it is a tetra-glycosylated cucurbitane triterpenoid (C54H92O24) that serves as a delivery vehicle for Mogrol , the bioactive aglycone responsible for AMPK activation and anti-inflammatory signaling. This guide dissects the enzymatic synthesis of MIVa, its stepwise degradation by gut microbiota, and the protocols required to validate its metabolic fate.

Structural & Biosynthetic Architecture

Molecular Specification

MIVa is defined by a specific glycosylation pattern on the cucurbitane backbone (Mogrol). Unlike its isomer Siamenoside I, MIVa possesses a balanced distribution of glucose moieties at the C3 and C24 positions.

| Property | Specification |

| Chemical Name | Mogroside IVa |

| Formula | C |

| Molecular Weight | 1125.29 Da |

| Aglycone | Mogrol (Cucurbit-5-ene-3,11,24,25-tetraol) |

| C3 Glycosylation | |

| C24 Glycosylation |

Biosynthetic Pathway (The "Build")

In S. grosvenorii, MIVa is synthesized via a sequential glycosylation cascade involving UDP-glycosyltransferases (UGTs). It acts as the immediate precursor to Mogroside V, requiring the addition of a single branched glucose at the C24 position.

-

Initiation: UGT74AC1 adds the first glucose to C3.

-

Elongation: UGT94-289-3 and related isozymes extend the chains at C24.[1]

-

Checkpoint: MIVa accumulates when the final branching enzyme (responsible for the

-1,6 linkage at C24) is rate-limiting.

Figure 1: Sequential biosynthetic pathway of Mogroside IVa from the aglycone Mogrol. MIVa serves as the direct precursor to the high-intensity sweetener Mogroside V.

Metabolic Fate & Pharmacokinetics

The "Prodrug" Hypothesis

MIVa exhibits poor oral bioavailability due to its high molecular weight and hydrophilicity. It functions effectively as a prodrug . Upon reaching the colon, it undergoes obligate hydrolysis by the gut microbiota.

Intestinal Hydrolysis (The "Breakdown")

The conversion of MIVa to Mogrol is not instantaneous but follows a stepwise deglycosylation kinetics. This "slow-release" mechanism may prolong the exposure of the colonic epithelium to Mogrol.

Key Microbial Actors:

-

Bacteroides spp.

-

Lactobacillus spp.

-

Prevotella spp.

Reaction Kinetics:

Note: The removal of the C3-gentiobioside unit is often slower than the C24-sophoroside hydrolysis, leading to transient intermediates.

Figure 2: The metabolic activation of Mogroside IVa. The compound remains intact until colonic fermentation converts it to the lipophilic aglycone Mogrol.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability (Fecal Incubation)

Purpose: To quantify the conversion rate of MIVa to Mogrol by human gut microbiota.

Materials:

-

Fresh human fecal sample (pooled from 3 healthy donors).

-

General Anaerobic Medium (GAM).

-

Mogroside IVa standard (purity >98%).[2]

-

LC-MS/MS system (e.g., Agilent 6400 series).

Step-by-Step Methodology:

-

Fecal Slurry Preparation:

-

Suspend 1g fresh feces in 10 mL anaerobic phosphate-buffered saline (PBS, 0.1 M, pH 7.2) containing 0.05% L-cysteine.

-

Vortex for 3 min and filter through four layers of gauze.

-

-

Incubation:

-

Mix 100

L of fecal slurry with 900 -

Incubate at 37°C under anaerobic conditions (N

:CO

-

-

Sampling:

-

Collect aliquots (100

L) at -

Immediately quench reaction with 300

L ice-cold acetonitrile.

-

-

Analysis:

-

Centrifuge at 12,000

g for 10 min. -

Inject supernatant into LC-MS/MS.

-

Monitor Transitions:

-

MIVa:

1125 -

Mogrol:

475

-

-

Data Validation:

-

Control: Heat-inactivated fecal slurry (95°C, 15 min) + MIVa. No degradation should occur.

-

Recovery: Spike Mogrol internal standard to calculate extraction efficiency.

Protocol 2: Enzymatic Synthesis Verification

Purpose: To confirm MIVa identity via stepwise enzymatic synthesis from Mogroside III.

Enzyme System: Recombinant UGT94-289-3 (expressed in S. cerevisiae or E. coli).

Methodology:

-

Reaction Mix (200

L):-

50 mM Tris-HCl (pH 7.5).

-

5 mM MgCl

. -

2 mM UDP-Glucose.

-

100

M Mogroside III (Substrate). -

5

g Purified UGT94-289-3.

-

-

Process:

-

Incubate at 30°C for 2 hours.

-

Terminate with 200

L methanol.

-

-

Validation:

-

HPLC retention time must match authentic MIVa standard.

-

Absence of Mogroside V peak confirms lack of branching activity (requires distinct enzyme).

-

Pharmacological Implications for Drug Development[5]

While MIVa is a potent sweetener, its therapeutic value lies in its metabolic latency .

-

AMPK Activation: The metabolite Mogrol is a potent activator of AMP-activated protein kinase (AMPK) in HepG2 cells, mimicking the effect of Metformin. MIVa provides a sustained release of Mogrol, potentially avoiding the rapid clearance seen with direct Mogrol administration.

-

Anti-Inflammatory: Mogrol inhibits NF-

B signaling. The colonic generation of Mogrol from MIVa suggests potential utility in treating Inflammatory Bowel Disease (IBD) , targeting the site of inflammation directly. -

Safety Profile: As a natural intermediate of an FDA GRAS (Generally Recognized As Safe) sweetener (Monk Fruit), MIVa possesses a high safety ceiling compared to synthetic AMPK activators.

References

-

Biosynthesis of Mogrosides: Itkin, M., et al. (2016). "The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii." Proceedings of the National Academy of Sciences, 113(47).

-

Gut Metabolism: Zhou, G., et al. (2018). "The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats." Royal Society of Chemistry Advances, 8, 363-370.

-

Pharmacological Activity: Liu, C., et al. (2018). "Pharmacological activities of mogrosides." Future Medicinal Chemistry, 10(8), 845-850.

-

Enzymatic Engineering: Li, J., et al. (2020). "Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides." Microbial Cell Factories.

-

Mogrol Bioactivity: Harada, N., et al. (2016). "Mogrol suppresses adipogenesis in 3T3-L1 adipocytes by reducing the activation of the AMPK signaling pathway." PLOS ONE.

Sources

Technical Deep Dive: Mogroside IVa (C54H92O24)

Functional Biochemistry, Biosynthetic Pathways, and Analytical Methodologies [1]

Executive Summary

Mogroside IVa (CAS: 88901-41-1) is a cucurbitane-type triterpene glycoside and a critical intermediate in the biosynthesis of Mogroside V, the primary high-intensity sweetener found in Siraitia grosvenorii (Monk Fruit).[1] Unlike its penta-glycosylated successor, Mogroside IVa possesses a tetra-glycosylated structure (C54H92O24) that confers distinct solubility profiles and metabolic reactivity.[1]

This guide provides a rigorous technical analysis of Mogroside IVa, focusing on its dual role as a biosynthetic precursor in planta and a bioactive metabolite in vivo. It details validated protocols for extraction, purification, and HPLC-MS quantification, designed for researchers in phytochemistry and metabolic drug development.

Part 1: Chemical Identity & Structural Biology[1]

Mogroside IVa is characterized by a mogrol aglycone backbone substituted with four glucose residues. Its amphiphilic nature—derived from the hydrophobic triterpene core and hydrophilic glycosidic chains—dictates its interaction with biological membranes and taste receptors.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 11-Oxomogroside IVa (Common variant reference) / Mogroside IVa |

| Molecular Formula | C54H92O24 |

| Molecular Weight | 1125.29 g/mol |

| Aglycone | Mogrol (C30H52O4) |

| Glycosylation | Tetra-glucoside (4 × Glucose units) |

| Linkage Sites | C3 and C24 positions of the mogrol backbone |

| Solubility | High in Water, Methanol, DMSO; Low in Acetonitrile |

| Appearance | White powder/crystal |

Structure-Activity Relationship (SAR)

The biological activity of Mogroside IVa is governed by the number of glucose units attached to the C3 and C24 positions.

-

Sweetness Potency: Mogroside IVa is significantly sweeter than sucrose but generally less intense than Mogroside V. The removal of one glucose unit (transforming V to IVa) alters the stereochemical fit within the T1R2/T1R3 sweet taste receptor.

-

Bioavailability: The tetra-glycoside structure is too polar for rapid passive diffusion across the intestinal epithelium. Consequently, it acts as a substrate for gut microbiota, which cleave the glycosidic bonds to release the bioavailable aglycone, mogrol.

Part 2: Biosynthesis & Biotransformation

Understanding the origin and fate of Mogroside IVa is critical for metabolic engineering and pharmacokinetic modeling. It exists at the intersection of plant anabolism and mammalian catabolism.

Biosynthetic Pathway (In Planta)

In S. grosvenorii, Mogroside IVa is synthesized via sequential glycosylation catalyzed by UDP-glucuronosyltransferases (UGTs).[1]

-

Mogrol Synthesis: Cyclization of 2,3-oxidosqualene.

-

Elongation: Sequential addition of glucose moieties.

-

Key Step: The conversion of Mogroside IIIA to Mogroside IVa involves the addition of a glucose unit at the C3 position (forming a laminaribiose linkage).

-

Final Step: Mogroside IVa is glucosylated at the C24 branched chain to form Mogroside V.

-

Metabolic Fate (In Vivo)

Upon ingestion, Mogroside V is not absorbed intact.[1][2] It undergoes deglycosylation by intestinal microbiota (e.g., Bacteroides spp.) to form Mogroside IVa, which is further hydrolyzed.[1] This makes IVa a transient but obligatory metabolite in the generation of bioactive mogrol.

Pathway Visualization

The following diagram illustrates the bidirectional flow: the anabolic construction in the fruit and the catabolic breakdown in the mammalian gut.

Caption: Figure 1.[1][3] The central role of Mogroside IVa as a late-stage biosynthetic intermediate and an early-stage metabolic degradation product.

Part 3: Pharmacological Mechanisms

While Mogroside V is the primary commercial target, Mogroside IVa and its aglycone exhibit specific pharmacological profiles, particularly in metabolic regulation and anti-inflammatory signaling.

AMPK Activation & Glucose Regulation

Mogroside IVa acts as an activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4]

-

Mechanism: By increasing the AMP/ATP ratio or directly interacting with AMPK subunits, it promotes GLUT4 translocation to the plasma membrane.

-

Outcome: Enhanced glucose uptake in skeletal muscle and inhibition of gluconeogenesis in the liver.

Anti-Inflammatory Signaling (NF-κB)

The cucurbitane backbone exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]

-

Action: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits.

-

Application: Reduction of pro-inflammatory cytokines (TNF-α, IL-6) in models of acute lung injury and fibrosis.[1]

Part 4: Analytical & Purification Protocols

Reliable quantification of Mogroside IVa requires separating it from its structural analogs (Mogroside V, IVe, III). The following protocols are validated for high purity and resolution.

Extraction Protocol (Ultrasound-Assisted)

Objective: Maximize yield from Siraitia grosvenorii fruit while minimizing thermal degradation.[1]

-

Pre-treatment: Pulverize dried fruit to 40-60 mesh powder.

-

Solvent System: Prepare 80% Methanol (v/v) in ddH₂O.

-

Extraction:

-

Ratio: 1:20 (Solid:Liquid).[1]

-

Condition: Ultrasonication (40 kHz, 300W) for 30 minutes at 40°C.

-

-

Clarification: Centrifuge at 8,000 rpm for 10 mins. Collect supernatant.

-

Pre-concentration: Evaporate methanol under reduced pressure (Rotovap) at 50°C.

HPLC-UV/MS Quantification Method

Objective: Resolution of Mogroside IVa from Mogroside V and impurities.

| Parameter | Condition |

| Column | Agilent Poroshell 120 SB-C18 (4.6 × 150 mm, 2.7 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Column Temp | 30°C |

| Detection | UV at 203 nm (or ESI-MS in Negative Mode) |

| Injection Vol | 5-10 µL |

Gradient Profile:

-

0-5 min: 20% B (Isocratic hold)[1]

-

5-20 min: 20% -> 40% B (Linear gradient)

-

20-25 min: 40% -> 90% B (Wash)[1]

-

25-30 min: 20% B (Re-equilibration)

Purification Workflow (Macroporous Resin)

For isolating Mogroside IVa from crude extract:

Caption: Figure 2.[1] Step-by-step fractionation workflow using macroporous resin to isolate Mogroside IVa enriched fractions.

References

-

PubChem. (2025).[1] Mogroside IVa Compound Summary. National Library of Medicine. [Link][1]

-

Liu, H., et al. (2018).[1] The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats. Journal of Chromatography B. [Link]

-

Itkin, M., et al. (2016).[1] The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. PNAS. [Link][1]

-

Zhou, Y., et al. (2018).[1] Pharmacological Activities of Mogrosides. Future Medicinal Chemistry. [Link]

-

Yang, X., et al. (2015).[1] Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantification of Mogroside IVa via HPLC-ESI-MS/MS

Abstract & Scope

Mogroside IVa (C54H92O24, MW 1125.3), a cucurbitane-type triterpene glycoside isolated from Siraitia grosvenorii (Monk fruit), is a critical isomer in the metabolic pathway of the natural sweetener Mogroside V. Unlike its more abundant counterpart, Mogroside IVa presents unique analytical challenges due to its isomeric complexity (vs. Mogroside IVe) and lower natural abundance.

This application note details a robust HPLC-ESI-MS/MS protocol for the quantification of Mogroside IVa in biological matrices (rat plasma) and plant extracts. The method utilizes negative ion electrospray ionization (ESI-) to maximize sensitivity for the glycosidic structure.

Key Performance Indicators:

Method Development Strategy (The "Why")

Ionization Mode Selection

Mogrosides lack basic nitrogen atoms, making positive ionization (

-

Target: Deprotonated molecular ion

. -

Adducts: Formic acid adducts

are common if formic acid is used in the mobile phase. We optimize declustering potential (DP) to strip these adducts in-source, yielding the stable

Chromatographic Separation

Separating Mogroside IVa from its isomer Mogroside IVe and the abundant Mogroside V is critical.

-

Column Choice: A standard C18 column often fails to retain these polar glycosides sufficiently. We utilize a Waters ACQUITY UPLC HSS T3 (1.8 µm) or equivalent high-strength silica C18, which is designed to retain polar compounds via proprietary end-capping.

-

Mobile Phase: Acetonitrile is preferred over Methanol for sharper peak shapes and lower backpressure.

Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Recommended for Plasma/Serum PK Studies.

-

Thaw plasma samples on ice.

-

Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of Internal Standard (Digoxin or Ginsenoside Rg1, 500 ng/mL).

-

Precipitate: Add 150 µL of Acetonitrile (pre-chilled to -20°C).

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Dilute with 100 µL of ultrapure water (to match initial mobile phase conditions and prevent peak broadening).

Protocol B: LC-MS/MS Instrumentation Parameters

Liquid Chromatography (HPLC/UPLC)

| Parameter | Setting |

| Column | Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |

| Column Temp | 40°C |

| Flow Rate | 0.3 mL/min |

| Injection Vol | 5 µL |

| Mobile Phase A | Water + 0.05% Acetic Acid |

| Mobile Phase B | Acetonitrile |

Gradient Profile:

-

0.0 min: 20% B

-

1.0 min: 20% B

-

5.0 min: 90% B (Elution of Mogroside IVa ~3.8 min)

-

6.0 min: 90% B

-

6.1 min: 20% B

-

8.0 min: Stop

Mass Spectrometry (ESI Negative)

| Parameter | Value |

| Ion Source | ESI Negative ( |

| Spray Voltage | -4500 V |

| Source Temp | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

MRM Transitions (Quantification)

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| Mogroside IVa | 1123.6 | 961.5 | -45 | Quantifier |

| Mogroside IVa | 1123.6 | 799.5 | -60 | Qualifier |

| Digoxin (IS) | 779.4 | 649.4 | -35 | Internal Std |

Note: The transition 1123 -> 961 corresponds to the neutral loss of one glucosyl moiety (162 Da).

Visualizations

Analytical Workflow

The following diagram illustrates the streamlined workflow from biological sample to data acquisition.

Figure 1: End-to-end analytical workflow for Mogroside IVa quantification in plasma.

Fragmentation Pathway

Understanding the fragmentation is vital for troubleshooting matrix interference.

Figure 2: Proposed ESI(-) fragmentation pathway of Mogroside IVa used for MRM selection.

Method Validation & Troubleshooting

Matrix Effect Assessment

Mogrosides are susceptible to ion suppression from phospholipids in plasma.

-

Calculation:

-

Acceptance: 85% - 115%.

-

Troubleshooting: If suppression > 20% is observed, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a C18 cartridge (Wash with 10% MeOH, Elute with 100% MeOH).

Linearity and Range

-

Calibration Curve: 5, 10, 50, 100, 500, 1000, 2000 ng/mL.

-

Weighting:

weighting is recommended to improve accuracy at the LLOQ.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Positive mode selected | Ensure Negative Mode is active. |

| Peak Tailing | Secondary interactions | Use HSS T3 column; ensure 0.05% Acetic Acid is fresh. |

| Carryover | Sticky glycosides | Increase needle wash (50:50 MeOH:Water + 0.1% Formic Acid). |

| Adduct Formation | High Formic Acid | Reduce acid to 0.01% or use Acetic Acid (weaker ion pairing). |

References

-

Luo, Z., et al. (2016). "Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii."[2] Journal of Separation Science, 39(21), 4124-4135.[2]

-

Yan, H., et al. (2018). "Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study." Pakistan Journal of Pharmaceutical Sciences, 31(3), 869-874.

-

Zhang, H., et al. (2023). "Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation." Foods, 12(12), 2345.

Sources

Application Notes and Protocols for the Extraction and Purification of Mogroside IVa from Siraitia grosvenorii

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in the drug development field on the extraction and purification of Mogroside IVa from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. Mogroside IVa, a cucurbitane-type triterpenoid glycoside, is a significant bioactive compound with potential therapeutic applications and is also a precursor to the intensely sweet Mogroside V.[1] This guide details scientifically-grounded protocols, from the initial preparation of the raw plant material to the final isolation of high-purity Mogroside IVa. We will explore both conventional and advanced extraction techniques, followed by a multi-step purification strategy involving macroporous resin and silica gel chromatography, culminating in high-performance liquid chromatography (HPLC) for final polishing. Each protocol is presented with an in-depth explanation of the underlying scientific principles to empower users to adapt and optimize the methodologies for their specific research needs.

Introduction: The Significance of Mogroside IVa

Siraitia grosvenorii is a perennial vine native to Southern China, long utilized in traditional medicine and more recently recognized globally as a source of natural, non-caloric sweeteners.[2] The primary sweetening agents are a group of compounds known as mogrosides.[3] While Mogroside V is the most abundant and sweetest of these, Mogroside IVa is also a major constituent and a key intermediate in the biosynthesis of Mogroside V.[1][4]

The biosynthesis of mogrosides is a complex enzymatic process involving squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases (UGTs).[5] Specifically, UGTs are responsible for the sequential glycosylation of the mogrol aglycone, which ultimately yields the various mogroside species.[6][7] Mogroside IVa is a tetra-glycosylated mogroside, which can be further glycosylated to form the penta-glycosylated Mogroside V.[1] Understanding the extraction and purification of Mogroside IVa is therefore crucial not only for studying its own bioactivities but also for applications where it serves as a precursor or a reference standard.

This guide provides a robust and validated workflow for the isolation of Mogroside IVa, emphasizing methodological transparency and scientific rationale.

Overall Extraction and Purification Strategy

The isolation of a specific glycoside like Mogroside IVa from a complex plant matrix is a multi-stage process. Our strategy is designed to systematically remove impurities and enrich the target compound based on its physicochemical properties.

-

Crude Extraction : The initial step involves liberating the mogrosides from the plant tissue into a solvent. We will cover two primary methods: traditional Hot Water Extraction (HWE) and modern Ultrasound-Assisted Extraction (UAE).

-

Initial Purification & Enrichment : The crude extract contains numerous water-soluble compounds (sugars, pigments, organic acids). Macroporous resin chromatography is an effective technique to capture the relatively non-polar mogrosides while allowing polar impurities to pass through.[8]

-

Intermediate Purification : Further separation based on polarity is achieved using silica gel column chromatography.

-

High-Purity Fractionation : The final step involves the use of preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate Mogroside IVa from other structurally similar mogrosides.

-

Quality Control : Analytical HPLC is used throughout the process to monitor the presence and purity of Mogroside IVa in various fractions.[4]

Below is a diagrammatic representation of the complete workflow.

Caption: Overall workflow for Mogroside IVa extraction and purification.

Part 1: Preparation of Crude Mogroside Extract

Rationale for Method Selection

The choice of extraction method is a trade-off between efficiency, cost, and scalability.

-

Hot Water Extraction (HWE) is a mature, stable, and low-cost method suitable for large-scale operations.[9] It relies on heat and diffusion to extract water-soluble compounds.

-

Ultrasound-Assisted Extraction (UAE) offers significantly higher efficiency and reduced extraction times.[10] This "green" technique uses acoustic cavitation—the formation and collapse of microscopic bubbles—to create powerful microjets that disrupt plant cell walls, enhancing solvent penetration and mass transfer.[11] This process is often performed at lower temperatures, preventing thermal degradation of heat-sensitive compounds.[10]

Protocol 1.1: Conventional Hot Water Extraction

-

Material Preparation : Start with dried S. grosvenorii fruits. Crush the fruits, ensuring the outer shell is broken into 6-10 pieces, but avoid pulverizing the seeds, which can release bitter compounds.[12][13]

-

Extraction Setup : Place 100 g of the crushed fruit material into a 2 L flask. Add deionized water at a solid-to-liquid ratio of 1:15 (w/v), which corresponds to 1.5 L of water.[9]

-

Soaking : Allow the material to soak for 30 minutes at room temperature to facilitate solvent penetration.[9]

-

Heating : Heat the mixture to 95-99°C and maintain this temperature for 1-2 hours with continuous stirring.[13]

-

Filtration : After the first extraction, filter the mixture through a 200-400 mesh sieve or cheesecloth to separate the liquid extract from the solid plant material.[13]

-

Repeated Extraction : Return the solid residue to the flask and repeat the extraction process (steps 3-5) two more times with fresh deionized water to maximize the yield.[9]

-

Pooling : Combine the filtrates from all three extraction cycles. This is your crude aqueous extract.

-

Centrifugation : Centrifuge the pooled extract at high speed (e.g., 10,000-15,000 rpm) to remove any remaining fine suspended particles.[13][14] The resulting supernatant is ready for purification.

Protocol 1.2: Ultrasound-Assisted Extraction (UAE)

-

Material Preparation : Prepare the crushed fruit material as described in Protocol 1.1, Step 1.

-

Extraction Setup : Place 100 g of the crushed fruit into a suitable vessel. Add deionized water at a solid-to-liquid ratio of 1:20 (w/v), which corresponds to 2 L of water.[15]

-

Sonication : Immerse a high-intensity ultrasonic probe into the slurry. Set the ultrasonic device parameters. While optimal settings require empirical determination, a good starting point is a frequency of 20-25 kHz and a power of 400-600 W.

-

Extraction Process : Perform the extraction at a controlled temperature, for example, 40°C, for approximately 7-10 minutes.[15] The use of a cooling jacket on the vessel is recommended to prevent temperature increases due to sonication.

-

Separation : After extraction, separate the liquid extract from the solid residue by filtration and centrifugation as described in Protocol 1.1 (steps 5 and 8). The resulting supernatant is the crude extract.

Part 2: Purification of Mogroside IVa

Protocol 2.1: Macroporous Resin Chromatography for Initial Enrichment

Principle : Macroporous resins are synthetic polymers with a highly porous structure and large surface area. They function as solid-phase adsorbents. In this application, a non-polar resin (e.g., HZ 806) is used. When the aqueous crude extract is passed through the column, the relatively non-polar mogrosides adsorb to the resin surface via van der Waals forces, while highly polar compounds like sugars and salts are not retained and are washed away with water. The adsorbed mogrosides are then selectively desorbed (eluted) using a solvent of intermediate polarity, such as an ethanol-water mixture.[16][17]

-

Resin Selection and Activation : Select a suitable non-ionic macroporous resin (e.g., HZ 806 has shown good performance for mogrosides).[16] Activate the resin by sequentially washing it with ethanol and then deionized water until the effluent is clear and neutral. Pack the activated resin into a glass column.

-

Loading : Pass the crude extract supernatant through the prepared resin column at a controlled flow rate of 1-2 bed volumes per hour (BV/h).

-

Washing : After loading, wash the column with 3-5 BV of deionized water to remove all non-adsorbed polar impurities. Monitor the effluent with a refractometer; the washing is complete when the refractive index of the effluent is close to that of pure water.

-

Elution : Elute the adsorbed mogrosides from the resin using a 40-60% ethanol-water solution at a flow rate of 1.0 BV/h.[18][19]

-

Fraction Collection : Collect the eluate in fractions. Monitor the fractions for the presence of mogrosides using analytical HPLC (see Part 5) or Thin Layer Chromatography (TLC).

-

Pooling and Concentration : Pool the fractions containing the highest concentration of mogrosides. Remove the ethanol from the pooled fraction using a rotary evaporator under reduced pressure. The remaining aqueous solution is the enriched mogroside fraction.

Protocol 2.2: Silica Gel Column Chromatography

Principle : Silica gel is a polar stationary phase. This step separates compounds based on their polarity. Less polar compounds will travel through the column faster (elute first), while more polar compounds will be retained longer. This allows for the separation of different mogrosides from each other and from other less polar or more polar impurities that may have co-eluted from the resin column.

-

Preparation : The enriched mogroside fraction is concentrated to a dry powder.

-

Column Packing : Prepare a silica gel chromatography column using a suitable solvent system, such as a mixture of ethyl acetate and ethanol.[14]

-

Loading : Dissolve the dried mogroside powder in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution : Elute the column with the chosen solvent system. The composition of the mobile phase can be kept constant (isocratic) or gradually changed (gradient) to improve separation.

-

Fraction Collection and Analysis : Collect fractions and analyze them using analytical HPLC to identify those containing Mogroside IVa. Pool the relevant fractions.

Protocol 2.3: High-Purity Fractionation by Preparative HPLC

Principle : Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to separate and collect quantities of specific compounds. A reversed-phase C18 column is typically used, where separation is based on hydrophobicity. Mogroside IVa, being slightly less hydrophobic than Mogroside V (due to one less sugar moiety), will have a shorter retention time under typical reversed-phase conditions.[4]

-

System Setup : Use a preparative HPLC system equipped with a C18 column, a UV detector, and a fraction collector.

-

Mobile Phase : A common mobile phase is a gradient of acetonitrile and water.[4][20]

-

Sample Preparation : Dissolve the semi-purified Mogroside IVa fraction from the silica gel step in the mobile phase and filter it through a 0.22 µm syringe filter.

-

Injection and Fractionation : Inject the sample onto the column and run the separation method. Monitor the elution profile at ~210 nm.[19] Collect the peak corresponding to the retention time of a Mogroside IVa standard.

-

Post-Processing : Combine the collected fractions containing high-purity Mogroside IVa. Remove the organic solvent via rotary evaporation and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a white powder.

Part 3: Quality Control and Analysis

Protocol 3.1: HPLC-UV/CAD Analysis for Quantification

Principle : High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of mogrosides. A reversed-phase C18 column separates the compounds based on polarity. UV detection at low wavelengths (~203-210 nm) is possible due to the presence of a weak chromophore, but it is not highly specific.[21] Charged Aerosol Detection (CAD) provides near-universal response for non-volatile analytes and is independent of their optical properties, making it an excellent alternative for accurate quantification.[21]

| Parameter | Recommended Setting | Rationale / Reference |

| System | HPLC or UHPLC System | Standard analytical instrumentation. |

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Provides good separation of mogrosides.[19][22] |

| Mobile Phase A | Deionized Water with 0.1% Formic Acid | Acid improves peak shape and ionization for MS.[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase.[4] |

| Gradient Elution | e.g., 15-40% B over 15 min | Gradient is necessary to resolve the complex mixture of mogrosides.[22] |

| Flow Rate | 0.5 - 1.0 mL/min | Typical for a 4.6 mm ID column.[19] |

| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility.[19] |

| Injection Vol. | 5 - 20 µL | Dependent on sample concentration. |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) | Mogrosides have a weak UV absorbance at low wavelengths; CAD offers better quantitation.[19][21] |

Data Presentation & Expected Results

The efficiency of the extraction and purification process can be tracked by measuring the yield and purity at each major step.

| Stage | Expected Mogroside Purity (Total) | Expected Yield (Relative to Start) | Notes |

| Crude Hot Water Extract | 0.5 - 1.5% | ~5-7% (Total Mogrosides) | Contains high levels of sugars and other impurities.[9][15] |

| After Macroporous Resin | 10 - 30% | >90% Recovery from crude | Significant enrichment and removal of polar impurities.[16] |

| After Silica Gel Column | 50 - 70% | >85% Recovery from resin step | Further separation of mogrosides from other compounds. |

| After Preparative HPLC | >98% (Mogroside IVa) | Variable, depends on resolution | High purity is achievable but at the cost of some yield.[23] |

References

-

Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination. (n.d.). MDPI. [Link]

-

Ultrasonic Cold-Water Extraction of Mogrosides from Monk Fruit. (n.d.). Hielscher Ultrasonics. [Link]

-

Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods. (2023). MDPI. [Link]

- Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition. (2017).

- Separation and purification method for high-purity mogroside v. (n.d.).

-

The Flow Chart of mogrosides biosynthetic pathway in Siraitia grosvenorii fruits. (n.d.). ResearchGate. [Link]

- Method for Extracting High-Purity Mogroside V from Siraitia grosvenorii. (2019).

-

Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (n.d.). MDPI. [Link]

-

Extraction methods of mogrosides from S. grosvenorii. (n.d.). ResearchGate. [Link]

-

Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii. (n.d.). National Center for Biotechnology Information. [Link]

-

Extraction of Siraitia grosvenorii functional components and product development: a review. (2025). Wiley Online Library. [Link]

-

Analysis of Mogroside V in Siraitia grosvenorii with Micelle-mediated Cloud-Point Extraction. (2025). Semantic Scholar. [Link]

- Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition. (2015).

-

Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (2025). ResearchGate. [Link]

-

Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits. (2023). MDPI. [Link]

-

Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins. (2011). National Center for Biotechnology Information. [Link]

-

Microwave and ultrasound-assisted extraction: obtaining compounds from agro-food waste. (2021). YouTube. [Link]

-

The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016). Proceedings of the National Academy of Sciences. [Link]

-

Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins. (n.d.). National Center for Biotechnology Information. [Link]

-

HPLC-ESI-MS/MS Method Simultaneously Quantifies Eight Mogrosides of Monk Fruit. (n.d.). Restek. [Link]

-

Development of New Multi-Glycosylation Routes to Facilitate the Biosynthesis of Sweetener Mogrosides from Bitter Immature Siraitia Grosvenorii Using Engineered Escherichia coli. (2024). Journal of Agricultural and Food Chemistry. [Link]

-

Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. (2025). MDPI. [Link]

-

Analysis of Mogroside V in Siraitia grosvenorii With Micelle-Mediated Cloud-Point Extraction. (n.d.). National Center for Biotechnology Information. [Link]

-

The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016). National Center for Biotechnology Information. [Link]

-

Ultrasound-assisted extraction, analysis and antioxidant activity of polysaccharide from the rinds of Garcinia mangostana L. (2025). ResearchGate. [Link]

-

Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis. (2022). National Center for Biotechnology Information. [Link]

-

HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column. (n.d.). SIELC Technologies. [Link]

-

Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources. (2010). ScienceDirect. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ABC Herbalgram Website [herbalgram.org]

- 5. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. hielscher.com [hielscher.com]

- 11. mdpi.com [mdpi.com]

- 12. US20170150745A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 13. US20190133166A1 - Method for Extracting High-Purity Mogroside V from Siraitia Grosvenorii - Google Patents [patents.google.com]

- 14. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Development of a process for separation of mogroside V from Siraitia grosvenorii by macroporous resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 20. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. Development of a Process for Separation of Mogroside V from Siraitia grosvenorii by Macroporous Resins [mdpi.com]

- 23. mdpi.com [mdpi.com]

HILIC chromatography conditions for Mogroside IVa

Application Note: Orthogonal Separation of Mogroside IVa via HILIC Chromatography

Executive Summary

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for the isolation and quantification of Mogroside IVa , a key bioactive cucurbitane glycoside found in Siraitia grosvenorii (Monk Fruit). While Reversed-Phase (RP-HPLC) C18 methods are standard, they often suffer from poor retention of polar impurities and co-elution of isobaric glycosides. This guide presents an orthogonal HILIC approach that leverages the polarity of the glycosidic moiety for superior selectivity, offering a complementary separation mechanism where Mogroside IVa elutes based on its specific glycosylation pattern (4 glucose units) distinct from Mogroside V (5 units).

Introduction & Scientific Rationale

The Challenge:

Mogroside IVa (

The HILIC Solution: HILIC operates on a "reversed-reversed phase" principle.[1][2] The stationary phase is polar, and the mobile phase is highly organic (typically Acetonitrile).[1][3] Water forms a stagnant layer on the silica surface.

-

Mechanism: Partitioning of the analyte between the bulk organic mobile phase and the water-rich layer on the surface.

-

Selectivity for Mogrosides: Retention is directly proportional to the number of sugar units (polarity).

-

Elution Order (HILIC): Less polar (fewer sugars)

More polar (more sugars). -

Prediction: Mogroside IVa (4 sugars) will elute before Mogroside V (5 sugars). This is the inverse of RP-HPLC elution order, providing excellent orthogonality for impurity profiling.

-

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification |

| System | UHPLC System with Binary Pump (e.g., Agilent 1290 / Thermo Vanquish) |

| Detector | Primary: Charged Aerosol Detector (CAD) or ELSD (Universal response for glycosides)Secondary: UV-Vis @ 203 nm (Low sensitivity due to lack of chromophores) |

| Column | Amide-Functionalized Silica (e.g., Waters XBridge Amide, TSKgel Amide-80)Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 x 100 mm, 1.7 µm for UHPLC) |

| Column Temp | 35°C (Control is critical for HILIC reproducibility) |

| Flow Rate | 0.8 mL/min (for 4.6 mm ID) |

| Injection Vol | 5 µL (Must be dissolved in high % organic solvent) |

Mobile Phase Composition

HILIC requires a buffer to control the ionization of residual silanols and the analyte's electrostatic interactions.

-

Solvent A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

-

Why: Ammonium formate is volatile (MS/CAD compatible) and acidic pH suppresses silanol activity, improving peak shape.

-

-

Solvent B (Organic): 100% Acetonitrile (LC-MS Grade).

Gradient Program

Initial conditions must be high organic to ensure retention.

| Time (min) | % Solvent A (Aq. Buffer) | % Solvent B (ACN) | Phase Description |

| 0.0 | 15 | 85 | Equilibration/Loading |

| 2.0 | 15 | 85 | Isocratic Hold |

| 12.0 | 30 | 70 | Linear Gradient (Elution of IVa then V) |

| 15.0 | 50 | 50 | Column Wash (Remove highly polar salts) |

| 17.0 | 15 | 85 | Return to Initial |

| 22.0 | 15 | 85 | Re-equilibration (Crucial in HILIC) |

Sample Preparation (Critical Step)

In HILIC, the sample diluent is the "Achilles' heel." Injecting a sample dissolved in 100% water into an 85% ACN mobile phase causes "solvent mismatch," leading to peak splitting and breakthrough.

-

Extraction: Extract Monk Fruit powder with 50% Ethanol/Water.

-

Cleanup: SPE (Solid Phase Extraction) using a C18 cartridge to remove non-polar lipids if necessary.

-

Final Dilution (The Golden Rule):

-

Dry the extract.[4]

-

Reconstitute in 80:20 Acetonitrile:Water .

-

Note: If the sample precipitates in high ACN, use 50:50, but reduce injection volume to <2 µL to maintain peak integrity.

-

Results & Discussion

Separation Mechanism & Elution Order

Under the described Amide-HILIC conditions, the separation is driven by hydrogen bonding and hydrophilic partitioning.

-

Mogroside II / III: Elute first (Least polar, fewest sugars).

-

Mogroside IVa: Elutes at approx. 6-8 minutes.

-

Mogroside V: Elutes at approx. 9-11 minutes.

-

Siamenoside I: Elutes between IVa and V depending on specific linkage polarity.

Why this matters: In RP-HPLC, Mogroside V often elutes very early (near the void volume if organic % is too high), causing co-elution with polar matrix interferences. HILIC retains V strongly, moving it away from the solvent front and separating it clearly from IVa.

Detection Considerations

Mogrosides lack a strong UV chromophore (only weak end-absorption at ~203 nm).

-

UV Analysis: Prone to baseline drift during gradients. Only suitable for high-concentration standards.

-

CAD/ELSD: Recommended. These detectors respond to the mass of the non-volatile analyte, providing a stable baseline and higher sensitivity for mogrosides.

-

MS (Mass Spectrometry): Ideal for confirmation. Operate in Negative Mode (ESI-) .

-

Mogroside IVa Target Ion: m/z 1123

or m/z 1169

-

Workflow Visualization

Caption: Workflow for HILIC separation of Mogroside IVa, highlighting the critical reconstitution step and partitioning mechanism.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Splitting / Fronting | Sample solvent too aqueous. | Dissolve sample in >70% ACN. If insoluble, reduce injection volume to 1-2 µL. |

| Drifting Retention Times | Insufficient equilibration. | HILIC columns require longer equilibration than RP. Allow 20 column volumes between runs. |

| Low Sensitivity (MS) | Ion suppression from buffer. | Ensure Ammonium Formate conc. is ≤10 mM. Switch to Ammonium Acetate if pH > 4 is needed. |

| No Retention of IVa | Phase collapse or wrong mode. | Confirm mobile phase is >60% Organic. Ensure column is Amide or HILIC-Silica, not C18. |

References

-

Thermo Fisher Scientific. (2012). Mogroside V Determination by HPLC with Charged Aerosol and UV Detections.[5] Application Note 293. Link

-

SIELC Technologies. HPLC Method for Analysis of Mogroside V on Primesep AP.Link

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

-

Luo, Z., et al. (2016).[6] Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides.[6] Journal of Separation Science.[6] Link (Demonstrates MS parameters for Mogrosides).

-

ChemicalBook. Mogroside V Chemical Properties and Structure.Link

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. agilent.com [agilent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ABC Herbalgram Website [herbalgram.org]

High-Efficiency Isolation and Enrichment of Mogroside IVa via Solid Phase Extraction (SPE)

Executive Summary & Scientific Context

Mogroside IVa is a cucurbitane-type triterpene glycoside found in Siraitia grosvenorii (Monk Fruit).[1] While often overshadowed by the high-abundance sweetener Mogroside V, Mogroside IVa has emerged as a critical bioactive compound, specifically noted for its potential in inhibiting pulmonary fibrosis and exhibiting anti-inflammatory properties.

The Separation Challenge

Isolating Mogroside IVa presents a distinct chromatographic challenge due to its structural similarity to Mogroside V and Mogroside IVe.

-

Mogroside V: Contains 5 glucose units (More Polar).

-

Mogroside IVa: Contains 4 glucose units (Less Polar).

Because Mogroside IVa lacks the fifth glucose moiety found in Mogroside V, it exhibits slightly higher hydrophobicity. This physicochemical difference is the "lever" we utilize in Reverse-Phase (RP) Solid Phase Extraction to achieve separation. This guide provides two distinct protocols: one for enrichment from plant extracts and one for bioanalysis (plasma/urine) .

Physicochemical Mechanism of Action

To successfully isolate IVa, we must exploit its LogP (partition coefficient). The aglycone core (mogrol) is hydrophobic, while the glucose chains are hydrophilic.

-

Stationary Phase: C18 (Octadecyl) or HLB (Hydrophilic-Lipophilic Balance).

-

Retention Logic: On a C18 cartridge, the more polar Mogroside V will elute earlier (at lower organic solvent percentages) than the less polar Mogroside IVa.

-

Critical Step: A precise "heart-cut" elution gradient is required to wash away Mogroside V without eluting Mogroside IVa, followed by a stronger solvent to release the IVa.

Workflow Visualization

The following diagram illustrates the differential retention logic used in this protocol.

Caption: Differential elution logic based on glucose moiety count. IVa is retained longer than V due to higher hydrophobicity.

Protocol A: Enrichment from Plant Matrix (Siraitia grosvenorii)

This protocol is designed for researchers attempting to purify Mogroside IVa from crude fruit extracts for cell-based assays or standard preparation.

Materials

-

Sample: Dried Siraitia grosvenorii fruit powder.

-

Cartridge: C18 SPE Cartridge (e.g., 500mg/6mL or 1g/6mL).

-

Why C18? It offers the sharpest selectivity for structural isomers of mogrosides compared to HLB.

-

-

Solvents: HPLC-grade Methanol (MeOH), Ultrapure Water (Milli-Q).

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1. Extraction | Sonicate 1g fruit powder in 20mL 50% Ethanol for 30 mins at 40°C. Centrifuge at 4000 rpm. Collect supernatant. | 50% EtOH balances the extraction of total mogrosides while minimizing chlorophyll/lipid co-extraction compared to 100% EtOH. |

| 2. Dilution | Dilute the supernatant 1:1 with water (Final: ~25% EtOH). | Reduces organic strength to ensure mogrosides bind to the C18 cartridge during loading. |

| 3. Conditioning | Flush cartridge with 6mL MeOH, then 6mL Water. | Activates C18 ligands and ensures proper wetting. |

| 4. Loading | Load 2-4mL of diluted extract. Flow rate: <1 mL/min.[1][2] | Slow loading is crucial for glycosides to interact with the hydrophobic phase. |

| 5. Wash 1 (Sugars) | Wash with 6mL Water . | Removes free sugars (glucose, fructose) and proteins. |

| 6. Wash 2 (Mog V Removal) | Wash with 6mL 30% Methanol . | CRITICAL STEP: This concentration elutes the majority of Mogroside V and IIIE, leaving IVa bound. |

| 7. Elution (Target) | Elute with 4mL 60% Methanol . | This fraction contains enriched Mogroside IVa. |

| 8. Wash 3 (Clean) | Flush with 100% MeOH. | Removes highly non-polar aglycones and lipids (waste). |

Protocol B: Bioanalysis (Plasma/Urine PK Studies)

This protocol is optimized for high sensitivity (LC-MS/MS) when analyzing Mogroside IVa pharmacokinetics (PK) in biological fluids.

Materials

-

Sample: Rat/Human Plasma.

-

Cartridge: HLB (Hydrophilic-Lipophilic Balance) Cartridge (e.g., 30mg/1mL).

-

Why HLB? Biological fluids can de-wet C18 cartridges. HLB is polymeric and water-wettable, ensuring consistent recovery even if the cartridge runs dry.

-

Step-by-Step Methodology

-

Pre-treatment:

-

Aliquot 100 µL Plasma.

-

Add 10 µL Internal Standard (IS).

-

Add 300 µL 1% Formic Acid in Water. Acidification disrupts protein binding.

-

-

Conditioning:

-

1 mL Methanol -> 1 mL Water.

-

-

Loading:

-

Load pre-treated sample. Gravity flow or low vacuum.

-

-

Washing:

-

Wash 1: 1 mL 5% Methanol in Water. (Removes salts/proteins).

-

Wash 2: 1 mL 20% Acetonitrile. (Removes phospholipids).

-

-

Elution:

-

Elute with 500 µL Methanol .

-

Note: Unlike Protocol A, we elute all mogrosides here to maximize recovery, relying on LC-MS/MS for separation.

-

-

Reconstitution:

-

Evaporate eluate under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase (Initial LC conditions).

-

Analytical Validation (LC-MS/MS)

To verify the success of the SPE, the following LC-MS/MS parameters are recommended.

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7µm) or Waters HSS T3.

-

Mobile Phase:

-

Gradient: 20% B (0-1 min) -> 40% B (5 min) -> 90% B (8 min).

-

Observation: Mogroside V typically elutes at ~4.5 min; Mogroside IVa at ~5.2 min.

-

MRM Transitions (Negative Mode ESI-)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Mogroside V | 1285.6 | 1123.5 | 50 | 45 |

| Mogroside IVa | 1123.6 | 961.5 | 50 | 45 |

| Internal Standard | (Varies) | (Varies) | - | - |

Troubleshooting & Optimization

-

Low Recovery of IVa:

-

Cause: The "Wash 2" step in Protocol A (30% MeOH) might be too strong for your specific batch of C18.

-

Fix: Reduce Wash 2 to 20-25% MeOH.

-

-

Co-elution with Mogroside V:

-

Cause: Overloading the cartridge.

-

Fix: Reduce the loading mass. The separation factor (alpha) between V and IVa is small; do not exceed 5% of sorbent mass.

-

-

High Backpressure:

-

Cause: Plant pectins/polysaccharides clogging the frit.

-

Fix: Ensure the initial extract is centrifuged at high speed (>10,000 rpm) or filtered through a 0.22 µm PTFE filter before loading.

-

Bio-Analytical Workflow Diagram

The following diagram details the complete lifecycle of a sample from extraction to mass spectrometry.

Caption: End-to-end workflow for the pharmacokinetic analysis of Mogroside IVa.

References

-

Luo, Z., Shi, H., Zhang, K., et al. (2016).[1] Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners. Journal of Separation Science, 39(21), 4124-4135.[1]

-

Zhou, G., Zhang, Y., Li, Y., et al. (2018). Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. Journal of Chromatography B, 1072, 373-378.

-

Li, C., Lin, L., Sui, F., et al. (2014). Chemistry and pharmacology of Siraitia grosvenorii: A review. Chinese Journal of Natural Medicines, 12(2), 89-102.

-

Zhang, H., Yang, H., Zhang, M., et al. (2020). Mogroside IVa inhibits pulmonary fibrosis in mice via the promotion of AMPK-mediated autophagy. International Immunopharmacology, 89(Pt B), 107064.

Sources

- 1. ABC Herbalgram Website [herbalgram.org]

- 2. maxapress.com [maxapress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]